3-bromo-N-phenylbenzenesulfonamide
Description
Significance of Sulfonamide Compounds in Contemporary Organic and Medicinal Chemistry
The sulfonamide functional group is a cornerstone in modern medicinal chemistry and organic synthesis. Compounds containing this moiety, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom, exhibit a wide array of biological activities. Historically recognized for the development of sulfa drugs, the first class of synthetic antibacterial agents, the applications of sulfonamides have since expanded dramatically. ontosight.aiontosight.ai
In contemporary research, the sulfonamide scaffold is integral to the design of therapeutic agents for various conditions, including anti-inflammatory, and anticancer therapies. ontosight.ai The N-phenylbenzenesulfonamide structure, in particular, has been identified as a novel and effective scaffold for inhibiting lactate (B86563) dehydrogenase A (LDHA), an enzyme crucial for aerobic glycolysis in cancer cells. acs.orgnih.gov The discovery of N-phenylbenzenesulfonamides as potent LDHA inhibitors through machine learning techniques highlights the continuing relevance of this chemical class in developing new treatments for diseases like pancreatic cancer. acs.orgnih.govresearchgate.net The sulfonamide group's ability to form key hydrogen-bonding interactions is often crucial to its biological function. acs.org
Overview of Bromine Functionalization in Aromatic Systems within Chemical Synthesis
The introduction of bromine atoms into aromatic systems, known as bromination, is a fundamental transformation in organic synthesis. acs.org Brominated aromatic compounds, or bromoarenes, are highly valuable intermediates because the bromine atom can be readily substituted with other functional groups, making them versatile building blocks for more complex molecules. jalsnet.comscirp.org This versatility is exploited in the manufacturing of a wide range of products, including pharmaceuticals, agrochemicals, and other specialty chemicals. jalsnet.com
The primary method for introducing bromine into an aromatic ring is electrophilic aromatic substitution. acs.orgscirp.org This can be achieved using molecular bromine (Br₂), often with a Lewis acid catalyst like iron(III) bromide (FeBr₃). jalsnet.com However, due to the hazardous nature of elemental bromine, researchers have developed alternative brominating agents, such as N-bromosuccinimide (NBS), which offer milder reaction conditions. acs.orgorganic-chemistry.org The development of efficient and selective bromination protocols, including those that are more environmentally friendly and atom-economical, remains an active area of chemical research. thieme-connect.com
Specific Research Context and Relevance of 3-bromo-N-phenylbenzenesulfonamide
Within the broader context of sulfonamides and brominated aromatics, this compound (CAS No. 166338-06-3) emerges as a specific compound of research interest. chemicalbook.combldpharm.com It serves as a concrete example of a molecule combining the N-phenylbenzenesulfonamide core with a strategically placed bromine substituent. This particular structure makes it a useful intermediate in multi-step organic synthesis.
The primary documented application of this compound is as an intermediate in the synthesis of Belinostat Acid. chemicalbook.com Belinostat Acid is a metabolite of Belinostat, a novel inhibitor of histone deacetylase (HDAC), which has been investigated for its potential to protect pancreatic β-cells from apoptosis induced by cytokines. chemicalbook.com The synthesis of such complex therapeutic candidates often relies on the availability of precisely functionalized building blocks like this compound.
Detailed research findings have characterized some of the compound's physical and spectroscopic properties.
| Property | Value | Reference |
|---|---|---|
| Physical State | White solid | rsc.org |
| Melting Point | 98-100 °C | rsc.org |
| Molecular Formula | C₁₂H₁₀BrNO₂S | bldpharm.com |
| Molecular Weight | 312.18 g/mol | bldpharm.com |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.84 (d, J = 8.9 Hz, 2H), 7.46 (s, 1H), 7.23 (d, J = 8.0 Hz, 3H), 7.16 – 7.08 (m, 3H) | rsc.org |
| ¹³C NMR (101 MHz, CDCl₃) δ | 152.38, 137.15, 136.04, 129.48, 129.46, 125.80, 121.83, 121.45, 120.78, 118.87 | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSZUSKQOMHYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo N Phenylbenzenesulfonamide and Its Analogues
Classical and Established Synthetic Routes
The most traditional and widely practiced methods for synthesizing sulfonamides like 3-bromo-N-phenylbenzenesulfonamide rely on the reaction between a sulfonyl-containing electrophile and an amine nucleophile.
The reaction of a sulfonyl chloride with a primary or secondary amine is the cornerstone of classical sulfonamide synthesis. In the specific case of this compound, this involves the reaction of 3-bromobenzenesulfonyl chloride with aniline (B41778). This amidation is a robust and high-yielding reaction. evitachem.com
The general mechanism involves the nucleophilic attack of the nitrogen atom of aniline on the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride. This is followed by the elimination of hydrogen chloride (HCl). To drive the reaction to completion and neutralize the acidic byproduct, a base is typically added. Pyridine (B92270) is a common choice for this purpose, acting as both a catalyst and an acid scavenger. nih.gov The reaction is often performed in a suitable solvent like tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297) at room temperature or with gentle cooling. googleapis.com For instance, one procedure describes stirring 3-bromobenzenesulfonyl chloride with an amine and a base like diisopropylethylamine in THF for several hours at room temperature to achieve the desired product. googleapis.com Another detailed method involves the slow addition of the sulfonyl chloride to a cooled solution of aniline and pyridine in an appropriate solvent.
Sulfonylation of amines is a broader term that encompasses the amidation of sulfonyl chlorides but also includes reactions with other sulfonylating agents. The fundamental transformation remains the formation of an N-S bond by reacting an amine with a compound containing an activated sulfonyl group. While sulfonyl chlorides are the most common reagents nih.gov, other derivatives can be used. The reaction of benzenesulfonyl chloride with primary amines, for example, yields N-substituted benzenesulfonamides. The resulting sulfonamide from a primary amine has an acidic hydrogen on the nitrogen atom, rendering it soluble in alkali. byjus.com This reactivity is a hallmark of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. byjus.com
Contemporary and Environmentally Conscious Synthesis Approaches
In recent years, significant research has focused on developing more sustainable and efficient methods for sulfonamide synthesis. These contemporary approaches aim to reduce waste, avoid harsh reagents, and expand the functional group tolerance of the reactions.
Moving away from metal catalysts simplifies purification and reduces environmental impact. Several innovative metal-free strategies have been developed.
Aryne-Mediated Synthesis : An efficient, transition-metal-free N-arylation of sulfonamides can be achieved using o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF). acs.org This method generates a highly reactive aryne intermediate that readily couples with the sulfonamide.
Oxidative Coupling : An iodine-tert-butyl hydroperoxide (TBHP) system can promote the sulfonylation of amines with N-hydroxy sulfonamides through the oxidative cleavage of an S-N bond, offering a metal-free route with a good substrate scope. rsc.org
Photocatalysis : Visible-light-mediated photocatalysis provides a mild, metal-free pathway. One such method uses an organic photocatalyst to enable the S-N coupling of sodium organosulfinates and hydroxamic acids, which act as amide surrogates, to form acylsulfonamides. acs.org Another approach involves the direct sulfonylation of anilines using sulfonyl fluorides under visible light, a process that can be used for late-stage functionalization. nih.gov
Transition metals, particularly palladium and copper, are powerful catalysts for forming C-N and S-N bonds, enabling the synthesis of sulfonamides under mild conditions and with broad substrate compatibility.
Palladium-Catalyzed Reactions : Palladium catalysts excel at cross-coupling reactions. An efficient strategy involves the palladium-catalyzed cross-coupling of aryl halides with CH-acidic methanesulfonamides. acs.org This two-step approach, which may also involve a subsequent metathesis reaction, provides access to a diverse range of benzylic sulfonamides. acs.org Iterative palladium-catalyzed amination strategies, coupling aryl bromides with amines, have also been successfully employed to build complex sulfonamide-containing structures resembling peptidomimetics. oup.com Furthermore, palladium catalysis can be used to prepare arylsulfonyl chlorides from arylboronic acids, which are then readily converted to sulfonamides. acs.org
Copper-Catalyzed Reactions : Copper catalysts offer a cost-effective alternative to palladium for many coupling reactions. A three-component reaction catalyzed by copper can produce sulfonamides from arylboronic acids, nitroarenes, and potassium metabisulfite (B1197395) (a source of sulfur dioxide). rsc.org In this process, an arylsulfinate intermediate is proposed to be key. rsc.org Other innovative copper-catalyzed methods include the dual copper/visible-light-induced coupling of phenylsulfinic acids with aryl azides nih.gov and the C-N bond cleavage of N-(2-pyridinylmethyl)benzenesulfonamides to synthesize other sulfonamide derivatives. benthamdirect.com
Below is a table comparing different transition metal-catalyzed approaches for sulfonamide synthesis.
| Catalyst System | Reactants | Key Features | Ref. |
| Palladium | Aryl halides, Methanesulfonamides | Access to α-arylated sulfonamides | researchgate.net, acs.org |
| Palladium | 2-(2-alkynyl)benzenesulfonamide, 2-alkynylvinyl bromide | Tandem reaction to form complex cyclic sulfonamides | nih.gov |
| Copper/Visible Light | Phenylsulfinic acids, Aryl azides | Redox-neutral conditions, mild pathway | nih.gov |
| Copper | Arylboronic acids, Nitroarenes, K₂S₂O₅ | Three-component reaction via SO₂ insertion | rsc.org |
Electrochemistry represents a frontier in green chemistry, using electrons as clean reagents to drive chemical transformations. This approach avoids stoichiometric oxidants or reductants, minimizes waste, and often proceeds under mild conditions.
Several electrochemical methods for sulfonamide synthesis have been reported:
Direct Dehydrogenative Coupling : A metal-free electrochemical protocol allows for the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov In this highly convergent process, the direct anodic oxidation of the aromatic compound initiates the reaction. nih.gov
From Sulfinic Acids : Sulfonamides can be synthesized by the electrochemical oxidation of sodium salts of sulfinic acids to generate sulfinyl radicals, which then react with primary or secondary amines. rsc.org
From Thiols and Amines : A rapid and environmentally benign method involves the direct anodic oxidative coupling of readily available thiols and amines, producing sulfonamides with hydrogen as the only byproduct. tue.nl
From Anilines : An electrochemical method can directly sulfonylate N,N-dialkylaniline derivatives using sulfonyl hydrazides, proceeding through a sequential dehydrogenative cross-coupling and C-H activation mechanism without the need for metal catalysts or external oxidants. acs.org
The following table summarizes various electrochemical approaches to sulfonamide synthesis.
| Anode/Cathode | Starting Materials | Key Aspects | Ref. |
| Boron-Doped Diamond (BDD) | (Hetero)arenes, SO₂, Amines | Metal-free, direct dehydrogenative coupling | nih.gov |
| Graphite Powder | Sodium sulfinates, Amines | Generation of sulfinyl radicals | rsc.org |
| Carbon/Iron | Thiols, Amines | Oxidative coupling, H₂ as byproduct | tue.nl |
| Carbon/Nickel | N,N-dialkylanilines, Sulfonyl hydrazides | C-H activation, oxidant-free | acs.org |
Synthesis of Precursors and Key Intermediates for this compound Derivatives
Preparation of Brominated Benzenesulfonic Acid Derivatives
The cornerstone of the synthesis is the formation of a brominated benzenesulfonyl derivative, typically 3-bromobenzenesulfonyl chloride. This electrophilic partner in the subsequent sulfonamide bond formation is generally prepared in a two-step sequence starting from bromobenzene (B47551).
The initial step involves the sulfonation of bromobenzene. This is a classic electrophilic aromatic substitution reaction where bromobenzene is treated with a strong sulfonating agent, such as fuming sulfuric acid (sulfur trioxide in sulfuric acid) or chlorosulfonic acid, to introduce a sulfonic acid group onto the aromatic ring, yielding 3-bromobenzenesulfonic acid. cymitquimica.com The bromine atom, being an ortho-, para-director, would be expected to yield a mixture of isomers. However, the meta-isomer is a common commercially available intermediate.
The subsequent and final step is the conversion of the sulfonic acid to the more reactive sulfonyl chloride. This is typically achieved by treating 3-bromobenzenesulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 3-bromobenzenesulfonyl chloride is a highly reactive electrophile, primed for reaction with a nucleophilic amine.
| Reaction Step | Reagents | Product |
| Sulfonation | Bromobenzene, Fuming Sulfuric Acid (H₂SO₄ + SO₃) or Chlorosulfonic Acid (ClSO₃H) | 3-Bromobenzenesulfonic acid |
| Chlorination | 3-Bromobenzenesulfonic acid, Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) | 3-Bromobenzenesulfonyl chloride |
This table summarizes the common synthetic steps for the preparation of 3-bromobenzenesulfonyl chloride.
Aniline Derivatives as Amine Components
The second key precursor is the amine component, which for the parent compound is aniline (phenylamine). Aniline and its derivatives serve as the nucleophile that attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide linkage.
The versatility of the sulfonamide synthesis lies in the wide variety of aniline derivatives that can be employed. Substituted anilines, bearing different functional groups at various positions on the aromatic ring, can be used to generate a library of this compound analogs. The electronic and steric properties of the substituents on the aniline ring can influence the reactivity of the amine and the properties of the final product. For instance, electron-donating groups can enhance the nucleophilicity of the amine, potentially increasing the reaction rate, while bulky substituents may introduce steric hindrance.
The preparation of aniline derivatives can be achieved through various standard organic transformations. A common method involves the nitration of a substituted benzene (B151609) followed by the reduction of the nitro group to an amine. Another approach is the reductive amination of aldehydes or ketones. Furthermore, aniline itself can be derivatized through reactions such as the Sandmeyer reaction, which allows for the introduction of a wide range of functional groups via a diazonium salt intermediate. doubtnut.com
| Aniline Derivative | Potential Synthetic Route |
| Aniline | Commercially available |
| 4-Methylaniline (p-Toluidine) | Nitration of toluene (B28343) followed by reduction |
| 4-Methoxyaniline (p-Anisidine) | Nitration of anisole (B1667542) followed by reduction |
| 4-Chloroaniline | Nitration of chlorobenzene (B131634) followed by reduction |
This table provides examples of aniline derivatives that can be used as amine components and their general synthetic origins.
Chemical Reactivity and Transformation Pathways of 3 Bromo N Phenylbenzenesulfonamide
Reactions Involving the Aromatic Bromine Atom
The bromine atom attached to the benzene (B151609) ring is a key site for a variety of synthetic transformations, enabling the construction of more complex molecular architectures.
Aryl halides, such as 3-bromo-N-phenylbenzenesulfonamide, are generally unreactive towards traditional SN1 and SN2 nucleophilic substitution reactions. However, they can undergo substitution through alternative mechanisms, most notably the SNAr (addition-elimination) pathway. The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org In this compound, the sulfonamide group (-SO2NHPh) is a meta-director and is electron-withdrawing, which activates the bromine atom for nucleophilic attack, albeit less strongly than an ortho or para substituent would. libretexts.orgupertis.ac.id
Another potential pathway is the radical nucleophilic substitution (SRN1) mechanism. This multi-step process involves electron transfer and the formation of radical and radical anion intermediates. conicet.gov.ar This type of reaction has been successfully employed for the intramolecular cyclization of N-aryl-2-halobenzenesulfonamides to form dibenzosultams, suggesting that the C-Br bond in related structures is susceptible to radical-based substitutions. conicet.gov.ar
The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically proceed under mild conditions and tolerate a wide variety of functional groups. tcichemicals.com
The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is particularly noteworthy. tcichemicals.comnih.gov this compound can be coupled with various aryl or heteroaryl boronic acids or esters to generate biaryl sulfonamides. nih.govevitachem.com These reactions are fundamental in medicinal chemistry for creating libraries of structurally diverse compounds. nih.govnih.gov
Other important palladium-catalyzed reactions include:
Heck Coupling: The reaction of the aryl bromide with an alkene to form a substituted alkene. mdpi.com
Buchwald-Hartwig Amination: The coupling of the aryl bromide with an amine to form a new C-N bond. researchgate.net
Sonogashira Coupling: The reaction with a terminal alkyne to produce an aryl alkyne. researchgate.net
Carbene Coupling: Reactions with N-sulfonylhydrazones can lead to the formation of cyclobutenes and other structurally diverse products. organic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Bromides
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(dppf)Cl₂, K₂CO₃ | Biaryl | nih.gov |
| Heck | Styrene | Pd(OAc)₂, K₂CO₃ | Substituted Styrene | mdpi.com |
| Sonogashira | Terminal Alkyne | Pd Complex, Cu(I) cocatalyst | Aryl Alkyne | researchgate.net |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂, PPh₃, K₂CO₃ | N-Aryl Amine | researchgate.net |
| Carbene Coupling | N-Sulfonylhydrazone | Pd₂(dba)₃, PPh₃, Cs₂CO₃ | Cyclobutene/Diene | organic-chemistry.org |
Beyond direct substitution and coupling, the carbon-bromine bond can participate in other synthetic transformations. Photoinduced reactions, for instance, can initiate transformations via homolytic cleavage of the C-Br bond. The photostimulated SRN1 reaction of N-aryl-2-halobenzenesulfonamides to yield dibenzosultams proceeds without a transition metal catalyst, using light to initiate the radical chain reaction. conicet.gov.ar Similarly, N-bromo amides can undergo N-halogen bond cleavage upon irradiation to release a halogen atom, initiating further radical processes. rsc.org These methods highlight the potential for using light as a "reagent" to activate the this compound molecule for unique cyclization or addition reactions. rsc.org
Reactivity of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH-) possesses its own distinct reactivity, primarily centered on the nitrogen atom and the robust sulfonyl group.
The proton on the sulfonamide nitrogen is acidic and can be removed by a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to generate a nucleophilic sulfonamidate anion. sci-hub.seacs.org This anion readily reacts with electrophiles like alkyl halides or aryl halides in N-alkylation and N-arylation reactions, respectively. sci-hub.seresearchgate.net
N-alkylation is a common strategy for introducing alkyl chains onto the sulfonamide nitrogen. acs.org For example, the reaction of an N-arylbenzenesulfonamide with a bromomethyl-substituted heterocycle in the presence of K₂CO₃ in a solvent like DMF furnishes the N-alkylated product in good yield. sci-hub.seacs.org
N-arylation of sulfonamides is typically more challenging and often requires metal catalysis. Copper-catalyzed Ullmann-type couplings or palladium-catalyzed Buchwald-Hartwig aminations are frequently employed to form the N-aryl bond between the sulfonamide and an aryl halide or boronic acid. researchgate.netnih.gov
Table 2: General Conditions for N-Substitution of Sulfonamides
| Reaction Type | Reagent | Base (Example) | Solvent (Example) | Catalyst (if any) | Reference |
|---|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., R-Br) | K₂CO₃ | DMF | None | acs.org |
| N-Arylation | Aryl Iodide or Bromide | K₃PO₄ | Dioxane | CuI | researchgate.net |
| N-Arylation | Arylboronic Acid | DBU | - | CuI | researchgate.net |
The sulfonyl group (-SO₂-) is generally considered a robust functional group, stable to many oxidative and reductive conditions. However, under specific and often harsh conditions, it can be transformed. Reductive cleavage of the N-S bond in sulfonamides can be achieved using strong reducing agents, which is a common strategy for deprotection in multi-step synthesis.
Reactivity of the Phenyl Moieties
The two distinct phenyl rings in this compound exhibit different reactivities towards electrophilic attack due to the differing electronic effects of their substituents.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. vedantu.commsu.edu The rate and orientation of the substitution are governed by the substituents already present on the ring. openstax.orghrpatelpharmacy.co.in
Reactivity of the 3-Bromobenzenesulfonyl Ring: This ring is substituted with two deactivating groups: the bromo group and the -SO₂NHPh group.
Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which reduces the electron density of the ring and makes it less nucleophilic. hrpatelpharmacy.co.inmnstate.edu However, they are ortho, para-directors because the lone pairs on the halogen can donate electron density through resonance, stabilizing the carbocation intermediate (the sigma complex) when the attack occurs at the ortho or para positions. organicchemistrytutor.comlibretexts.org
Sulfonamido Group (-SO₂NHPh): The sulfonyl group (-SO₂) is strongly electron-withdrawing, making the -SO₂NHPh group a deactivating, meta-directing group for electrophilic substitution on the phenyl ring to which it is attached. mnstate.edu
Therefore, the 3-bromobenzenesulfonyl ring is strongly deactivated towards electrophilic substitution. The directing effects of the two substituents are conflicting. The bromo group directs ortho and para to its position (positions 2, 4, and 6), while the sulfonamido group directs meta to its position (positions 2, 4, and 6 are also meta to the sulfonamido group relative to the bromine). The combined deactivating nature of both groups makes further substitution on this ring challenging.
Reactivity of the N-Phenyl Ring: This ring is substituted with the -NHSO₂-Ar group. The nitrogen atom's lone pair can donate electron density to the ring through resonance, making this group an activating, ortho, para-director. studymind.co.uk This effect increases the electron density at the ortho and para positions, making the N-phenyl ring significantly more reactive towards electrophiles than the 3-bromobenzenesulfonyl ring.
Predicted Electrophilic Aromatic Substitution Outcomes:
| Ring System | Substituents | Overall Reactivity | Predicted Position of Substitution |
|---|
| 3-Bromobenzenesulfonyl Ring | 3-Bromo (o,p-director, deactivating) 1-SO₂NHPh (m-director, deactivating) | Strongly Deactivated | Substitution is highly disfavored. If forced, it would likely occur at positions 2, 4, or 6, which are ortho/para to the bromine and meta to the sulfonamide. | | N-Phenyl Ring | -NHSO₂(C₆H₄Br) (o,p-director, activating) | Activated | Predominantly at the ortho and para positions. |
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. nih.gov In the context of sulfonamides, a variation known as the Truce-Smiles rearrangement can occur. rsc.org This reaction generally involves a nucleophile attacking an aromatic ring, displacing a leaving group that is tethered to the nucleophile.
For structures related to this compound, such as N-acyl arylsulfonamides, Smiles-type rearrangements have been observed, particularly in the gas phase during mass spectrometry. nih.govnih.gov In these cases, the deprotonated amide oxygen or nitrogen can act as the nucleophile, attacking the ipso-carbon of one of the aryl rings, leading to a rearranged product. nih.gov While not extensively documented for this compound itself in solution, the structural components are present for such a rearrangement to be mechanistically plausible under specific conditions, such as in the presence of a strong base to deprotonate the sulfonamide nitrogen.
In the gas phase, such as in electrospray ionization tandem mass spectrometry (ESI-MS/MS), deprotonated N-phenyl benzenesulfonamides exhibit characteristic fragmentation pathways. nih.gov The study of these pathways provides insight into the intrinsic reactivity of the anionic form of the molecule.
Upon collisional activation, the most common fragmentation pathway for deprotonated N-phenyl benzenesulfonamide (B165840) ([M-H]⁻) is the neutral loss of sulfur dioxide (SO₂). nih.govnist.gov This is a well-documented process for aromatic sulfonamides. The resulting fragment ion, an anilide anion, can undergo further fragmentation, such as the loss of a hydrogen molecule (H₂). nist.gov
Another observed fragmentation pathway is the loss of a phenyl radical, which is less common as it violates the "even-electron rule," but has been reported for this class of compounds. nih.gov
Primary Fragmentation Pathways of Deprotonated N-Phenyl Benzenesulfonamides:
| Precursor Ion | Primary Fragmentation | Neutral Loss | Product Ion |
|---|---|---|---|
| [M-H]⁻ | S-N bond cleavage and rearrangement | SO₂ | Anilide anion |
| [M-H]⁻ | C-S bond cleavage | C₆H₅• (Phenyl radical) | [M-H - C₆H₅•]⁻ |
These fragmentation patterns are crucial for the structural elucidation of sulfonamides by mass spectrometry.
Structural Elucidation and Advanced Computational Studies
Spectroscopic Characterization Techniques
Spectroscopic methods provide invaluable insights into the molecular framework and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of 3-bromo-N-phenylbenzenesulfonamide displays characteristic signals corresponding to the aromatic protons on both the phenyl and the 3-bromophenyl rings. The chemical shifts and coupling patterns of these protons provide definitive information about their relative positions.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. A study on N-(substituted phenyl)-methanesulphonamides revealed that the chemical shifts of the ring carbons can be calculated by considering the substituent effects. researchgate.net In this compound, the carbon atoms in the aromatic rings typically resonate in the downfield region, and the carbon attached to the bromine atom can be distinguished by its specific chemical shift.
| ¹H and ¹³C NMR Data for this compound Derivatives | | :--- | :--- | | Nucleus | Chemical Shift (ppm) Range | | Aromatic Protons (¹H) | 7.15 - 7.87 | | Aromatic Carbons (¹³C) | 115 - 145 |
Note: The exact chemical shifts can vary depending on the solvent and the specific derivative. For instance, in 4-bromo-N-(3-(pyridin-2-yl)phenyl)benzenesulfonamide, the aromatic protons appear between δ 7.15 and 7.87 ppm. nih.gov
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, offering information about its functional groups. nih.gov The FTIR spectrum of this compound is characterized by several key absorption bands. nih.gov
Studies on related sulfonamides show that the N-H stretching vibrations typically appear in the range of 3232–3298 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the SO₂ group are observed as strong bands between 1317–1331 cm⁻¹ and 1139–1157 cm⁻¹, respectively. researchgate.net The S-N stretching vibration is found in the 833–926 cm⁻¹ region. researchgate.net
| Characteristic FTIR Absorption Bands for Sulfonamides | | :--- | :--- | | Vibrational Mode | Frequency Range (cm⁻¹) | | N-H Stretch | 3232 - 3298 | | Asymmetric SO₂ Stretch | 1317 - 1331 | | Symmetric SO₂ Stretch | 1139 - 1157 | | S-N Stretch | 833 - 926 |
Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. uni-saarland.de The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight of 312.18 g/mol . bldpharm.com
The fragmentation of sulfonamides in the gas phase can be complex. Generally, deprotonated aromatic sulfonamides tend to lose a neutral sulfur dioxide (SO₂) molecule. nist.gov For instance, deprotonated N-phenyl benzenesulfonamide (B165840) loses SO₂ to form an anilide anion. nist.gov Another common fragmentation pathway for protonated sulfonamides involves the cleavage of the S-N bond. researchgate.net The presence of the bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (M and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. libretexts.org
X-ray Crystallographic Analysis
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise details about bond lengths, bond angles, and intermolecular interactions.
The way molecules pack in a crystal is governed by a variety of non-covalent interactions.
Hydrogen Bonding: In the solid state, sulfonamides are known to form hydrogen bonds. acs.org The N-H group of the sulfonamide can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group can act as acceptors. researchgate.net These hydrogen bonds can link molecules into chains, rings, or more complex three-dimensional networks, significantly influencing the crystal packing. researchgate.netnih.gov
Insights into Crystal Packing and Supramolecular Assembly
The three-dimensional architecture of crystalline solids is dictated by a complex interplay of non-covalent interactions. In sulfonamides, these interactions are crucial in guiding the formation of specific supramolecular assemblies. For bromo-substituted benzenesulfonamides, the crystal packing is typically stabilized by a combination of conventional hydrogen bonds and other weaker interactions.
In analogous structures, such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, the crystal packing is dominated by intermolecular N—H⋯O hydrogen bonds, which form infinite chains involving the sulfonyl urea (B33335) moiety. nih.gov Additionally, weaker C—H⋯O interactions contribute to the stability of the crystal lattice. nih.gov The presence of the bromine atom introduces the possibility of halogen bonding (Br···O) and other specific contacts like Br···H, which can significantly influence the molecular arrangement. nih.govmdpi.com For instance, in the crystal structure of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, intermolecular Br···O halogen bonds are observed between the bromine atom and an oxygen atom of the sulfonamide group. mdpi.com
Hirshfeld surface analysis is a powerful tool for quantifying the intermolecular contacts within a crystal. For related bromo-phenyl sulfonamides, H···H contacts typically account for a significant portion of the Hirshfeld surface. mdpi.com Other notable interactions include C···H/H···C and O···H/H···O contacts. mdpi.com The contribution of Br···H/H···Br contacts is also significant, confirming the role of the halogen in the supramolecular assembly. nih.gov The combination of these interactions, including potential π–π stacking of the phenyl rings, often results in the formation of complex 2D or 3D supramolecular networks. mdpi.com
Quantum Chemical and Theoretical Investigations
Quantum chemical calculations provide profound insights into molecular properties that are often difficult to probe experimentally. For sulfonamides, these theoretical studies are essential for understanding structure, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. researchgate.net Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-31G(d,p) has been successfully applied to N-phenylbenzenesulfonamide and its derivatives. researchgate.netnih.gov
Geometry optimization is a key step in these calculations, determining the most stable three-dimensional arrangement of atoms, which corresponds to a minimum on the potential energy surface. researchgate.net For this compound, DFT calculations would yield optimized bond lengths, bond angles, and dihedral angles. These theoretical parameters can be validated by comparison with experimental data from X-ray diffraction, showing a strong correlation. researchgate.net The calculations provide a precise model of the molecule's L-shaped conformation, which is characteristic of N-phenylbenzenesulfonamides.
The flexibility of the this compound molecule arises primarily from the rotation around the S-N bond and the bonds connecting the phenyl rings to the core structure. Potential Energy Surface (PES) scans are performed to explore the conformational landscape and identify the most stable conformers. researchgate.netresearchgate.net
This analysis is conducted by systematically rotating specific dihedral angles (e.g., C-S-N-C) in steps and calculating the relative energy at each point, while allowing the rest of the geometric parameters to relax. researchgate.net For the parent N-phenylbenzenesulfonamide, the PES scan reveals the energy barriers to rotation and confirms the most stable, non-planar conformation. researchgate.netresearchgate.net The introduction of a bromine atom at the 3-position on the benzenesulfonyl ring is expected to influence the energy profile due to steric and electronic effects, potentially creating a more complex potential energy surface.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov
| Parameter | Significance | Typical Calculated Value (eV) for Related Structures |
|---|---|---|
| E(HOMO) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | ~ -0.267 nih.gov |
| E(LUMO) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | ~ -0.180 nih.gov |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | ~ 0.087 nih.gov |
Molecular Electrostatic Potential (MEP) maps are valuable computational tools for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophiles and nucleophiles. nih.govlibretexts.org The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.
For this compound, the MEP map would reveal specific regions of charge concentration.
Red/Yellow Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. They are typically located around the highly electronegative oxygen atoms of the sulfonyl group and the bromine atom. arxiv.org
Blue Regions (Positive Potential): These areas are electron-deficient and are the preferred sites for nucleophilic attack. The most positive potential is generally found around the acidic hydrogen atom of the sulfonamide (N-H) group. arxiv.org
Analysis of the MEP provides a qualitative prediction of where the molecule is most likely to engage in intermolecular interactions, such as hydrogen bonding. researchgate.net
Theoretical vibrational frequency analysis, performed using DFT calculations, is a powerful complement to experimental infrared (IR) and Raman spectroscopy. researchgate.net The calculations can predict the frequencies of fundamental vibrational modes, which can then be compared to experimental spectra for structural confirmation. nih.gov For this compound, key vibrational modes can be assigned with high accuracy.
| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretching | Vibration of the nitrogen-hydrogen bond in the sulfonamide group. | 3300 - 3200 |
| C-H Stretching (Aromatic) | Stretching vibrations of the carbon-hydrogen bonds on the phenyl rings. | 3100 - 3000 |
| S=O Asymmetric Stretching | Asymmetric stretching of the two sulfur-oxygen double bonds. | 1350 - 1300 |
| S=O Symmetric Stretching | Symmetric stretching of the two sulfur-oxygen double bonds. | 1180 - 1160 |
| C-S Stretching | Stretching of the carbon-sulfur bond. | 850 - 750 |
| C-Br Stretching | Stretching of the carbon-bromine bond. | 700 - 500 |
The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. researchgate.net This analysis confirms the presence of the key functional groups within the molecule.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electronic structure of a molecule in terms of localized Lewis-like structures, such as bonds and lone pairs. This analysis is particularly effective for understanding charge delocalization and hyperconjugative interactions, which are crucial for molecular stability. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with electron delocalization. uni-muenchen.de
For sulfonamide derivatives, NBO analysis reveals significant electronic interactions that stabilize the molecule. The primary donor orbitals are the lone pairs (LP) on the oxygen and nitrogen atoms of the sulfonamide group, while the principal acceptor orbitals are the antibonding sigma (σ) and pi (π) orbitals within the molecule. researchgate.net
The most significant interactions contributing to the stability of the this compound structure involve the delocalization of electron density from the lone pairs of the sulfonyl group's oxygen atoms to the adjacent antibonding orbitals. These hyperconjugative interactions result in a transfer of charge that stabilizes the sulfonamide bridge.
Key donor-acceptor interactions identified in related benzenesulfonamide structures include:
LP (N) → σ (S-O):* The lone pair of the sulfonamide nitrogen atom participates in hyperconjugation with the antibonding orbitals of the sulfur-oxygen bonds, further contributing to the electronic stability of the sulfonamide core.
π → π transitions:* Significant delocalization also occurs within the two aromatic rings, characterized by interactions between the filled π orbitals and the empty π* antibonding orbitals. These interactions are fundamental to the stability of the phenyl and bromo-phenyl groups.
The stabilization energies (E(2)) associated with these interactions are calculated using second-order perturbation theory and indicate the strength of the delocalization. uni-muenchen.de Higher E(2) values signify a more intense and stabilizing interaction. The following table details the principal hyperconjugative interactions and their stabilization energies as determined for the closely related N-phenylbenzenesulfonamide, which serves as a model for the title compound. researchgate.net
Interactive Table: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (2) O₈ | σ* (S₇-N₁₀) | 10.45 |
| LP (2) O₉ | σ* (S₇-C₁) | 9.88 |
| LP (1) N₁₀ | σ* (S₇-O₈) | 5.21 |
| π (C₁-C₆) | π* (C₂-C₃) | 20.15 |
Data based on the analysis of N-phenylbenzenesulfonamide, a structurally similar compound. Atom numbering is illustrative.
Applications in Advanced Organic Synthesis and Materials Science
3-bromo-N-phenylbenzenesulfonamide as a Precursor for Complex Molecular Scaffolds
This compound serves as a key intermediate and precursor in the synthesis of more complex molecules. The presence of the bromine atom on one of the phenyl rings provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This feature is instrumental in building sophisticated molecular architectures from a relatively simple and commercially available starting material.
A notable example of its role as a precursor is in the synthesis of Belinostat Acid, which is a metabolite of the histone deacetylase 3 (HDAC3) selective inhibitor, Belinostat. chemicalbook.com Furthermore, its utility is demonstrated in modern synthetic methodologies such as visible-light-induced arylation, where it can be used to generate N-aryl sulfonamides under mild conditions. rsc.org The N-phenylbenzenesulfonamide core structure is a common motif in medicinal chemistry, and the bromo-functionalized version provides a direct route to elaborate this scaffold into targeted, high-value compounds.
Synthetic Pathways to Diverse Sulfonamide Derivatives
The structure of this compound allows for chemical modification at several positions, leading to a wide array of derivatives. The sulfonamide nitrogen, the bromine-substituted phenyl ring, and the unsubstituted phenyl ring are all sites for potential functionalization.
Key synthetic transformations include:
N-Alkylation/N-Acylation: The hydrogen on the sulfonamide nitrogen can be substituted with alkyl or acyl groups. This is typically achieved by treating the parent sulfonamide with an appropriate halide in the presence of a base, such as sodium hydride. researchgate.net
Palladium-Catalyzed Cross-Coupling: The bromine atom is an ideal functional group for Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions. This allows for the attachment of various aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity. nih.gov
Visible-Light Photoredox Catalysis: Modern synthetic methods utilize visible light to induce reactions. For instance, electron-donor-acceptor (EDA) complex formation can facilitate the arylation of sulfonamides, providing an alternative to traditional metal-catalyzed methods. rsc.org
Electrophilic Aromatic Substitution: The phenyl rings can undergo further substitution, such as nitration or halogenation, although the reaction conditions must be carefully controlled to manage regioselectivity.
These synthetic routes enable the systematic modification of the parent compound to fine-tune its physical, chemical, and biological properties.
Table 1: Selected Synthetic Transformations for Derivatization
| Reaction Type | Reagents/Conditions | Position of Modification | Resulting Structure |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., NaH) | Sulfonamide Nitrogen | N-alkyl-3-bromo-N-phenylbenzenesulfonamide |
| Suzuki Coupling | Boronic acid, Pd catalyst, Base | Bromine-substituted carbon | 3-Aryl-N-phenylbenzenesulfonamide |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Bromine-substituted carbon | 3-(Amino)-N-phenylbenzenesulfonamide |
| Visible-Light Arylation | Arylating agent, Photocatalyst | Sulfonamide Core | N-Aryl Sulfonamides |
Role in the Synthesis of Heterocyclic Compounds
Heterocyclic structures are ubiquitous in pharmaceuticals and functional materials. This compound is a valuable precursor for incorporating the sulfonamide scaffold into larger, heterocycle-containing molecules. The bromine atom serves as a crucial linchpin for cyclization or coupling reactions to build these complex systems.
For example, synthetic strategies often involve a coupling reaction at the bromo position to introduce a fragment that can either be a pre-formed heterocycle or can undergo subsequent intramolecular reactions to form a new heterocyclic ring. nih.govnih.gov Research has shown the synthesis of complex molecules where a 3-bromo-benzenesulfonamide moiety is attached to heterocyclic systems like pyrazolo[3,4-b]pyridine. nih.gov Similarly, related brominated benzenesulfonamides are used to synthesize derivatives containing thiazolo[5,4-b]pyridine (B1319707) and furan (B31954) or pyridine (B92270) rings, highlighting a general strategy where the bromo-sulfonamide unit is a key building block for accessing diverse heterocyclic targets. nih.gov These synthetic routes are critical in drug discovery, where the combination of the sulfonamide group and various heterocyclic rings can lead to potent and selective biological activity. nih.gov
Utility in Coordination Chemistry as Ligands
Sulfonamide derivatives, including this compound, have potential applications in coordination chemistry as ligands that can bind to metal centers. evitachem.com The sulfonamide group (-SO₂NH-) possesses both nitrogen and oxygen atoms with lone pairs of electrons that are available for donation to a metal atom, enabling the formation of stable coordination complexes.
The geometry and properties of the resulting metal complex are dictated by the structure of the ligand. The presence of the two phenyl rings and the bromine atom on the this compound ligand can influence the steric and electronic environment around the metal center, thereby tuning the chemical and physical properties of the complex, such as its catalytic activity or magnetic properties.
Potential in Electrochromic Devices and Other Material Applications
Sulfonamide-based organic compounds are being explored for their use in materials science, particularly for applications in electrochromic devices. evitachem.com Electrochromic materials can change their optical properties, such as color, in response to an applied electrical voltage. diva-portal.org This technology is the basis for "smart windows," which can modulate the amount of light and heat passing through, leading to improved energy efficiency in buildings. diva-portal.org
The core structure of this compound can be functionalized to tune its electronic and optical properties, a key requirement for electrochromic materials. While specific studies on this exact compound in electrochromic devices are not widely reported, the broader class of functional organic molecules, including sulfonamides, is of interest for integration into device layers, either as the primary electrochromic material or as part of a polymer electrolyte. diva-portal.org The ability to synthesize a wide range of derivatives from this precursor allows for the systematic investigation of structure-property relationships for advanced material applications.
Crystal Engineering and Supramolecular Chemistry Applications
This compound is a valuable molecule for crystal engineering and the study of supramolecular chemistry. Its structure contains multiple functional groups capable of forming specific and directional non-covalent interactions, which are the basis for designing ordered solid-state architectures. evitachem.com
The key interactions that guide the self-assembly of this molecule in the crystalline state include:
Hydrogen Bonding: The N-H group of the sulfonamide is a hydrogen bond donor, while the sulfonyl oxygens (S=O) are strong hydrogen bond acceptors. This typically leads to the formation of robust N-H···O hydrogen bond networks, which often form chain or dimer motifs that are common in sulfonamide crystal structures. acs.org
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites like oxygen or nitrogen atoms on adjacent molecules.
π-π Stacking: The two phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal packing.
The interplay of these interactions makes this compound a useful building block for constructing hydrogen-bonded adducts and complex supramolecular structures with predictable topologies. evitachem.comacs.orgmdpi.com
Table 2: Key Intermolecular Interactions in the Crystal Engineering of this compound
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | N-H | S=O | Primary interaction forming robust dimers or chains |
| Halogen Bond | C-Br | O, N, or π-system | Directional control over molecular assembly |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilizes layered or columnar structures |
| C-H···π Interaction | C-H | Phenyl Ring | Contributes to overall packing efficiency |
Mechanistic and Structure Activity Relationship Sar Studies in Biological Contexts
Investigations into Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. frontiersin.org The dysregulation of HDAC activity is implicated in various diseases, making them a significant target for drug discovery.
3-bromo-N-phenylbenzenesulfonamide is a documented intermediate in the synthesis of the HDAC inhibitor Belinostat and its metabolite, Belinostat Acid. chemicalbook.com A common synthetic route involves the initial reaction of 3-bromobenzenesulfonyl chloride with aniline (B41778) to produce this compound. newdrugapprovals.org This intermediate is then further modified, for example, through a Heck coupling reaction with ethyl acrylate, followed by a reaction with hydroxylamine (B1172632) to yield the final Belinostat product. This multi-step synthesis highlights the importance of this compound as a building block for creating more complex, pharmacologically active molecules. newdrugapprovals.org Belinostat is a hydroxamic acid-based HDAC inhibitor that has demonstrated activity against various cancer cell lines. newdrugapprovals.org
This compound has been identified as a selective inhibitor of histone deacetylase 3 (HDAC3). evitachem.com HDAC3 is a class I HDAC that typically functions within a co-repressor complex, such as the NCoR/SMRT complex, to mediate transcriptional repression. frontiersin.org The inhibitory action of compounds like Belinostat, which is synthesized from this compound, involves promoting the detachment of acetyl groups from lysine (B10760008) residues on histones and other proteins. This inhibition leads to the accumulation of acetylated histones, which in turn can induce cell cycle arrest or apoptosis in certain transformed cells. The selective targeting of HDAC3 is a key area of research, as isoform-specific inhibitors may offer a more targeted therapeutic approach with fewer off-target effects compared to pan-HDAC inhibitors. frontiersin.org
Wnt/β-catenin Signaling Pathway Modulation
The Wnt/β-catenin signaling pathway is a highly conserved cascade essential for embryonic development and adult tissue homeostasis. nih.gov Aberrant activation of this pathway, often leading to the accumulation of nuclear β-catenin and its association with T-cell Factor/lymphoid enhancer factor (TCF/LEF) transcription factors, is a hallmark of several cancers. nih.govnih.gov This makes the β-catenin/TCF interaction a prime target for therapeutic intervention. nih.govnih.gov
Derivatives of this compound have been investigated for their ability to modulate the Wnt/β-catenin pathway. In cellular studies, a common method to quantify pathway activity is the luciferase reporter assay. opentrons.com In this assay, cells are engineered to express the luciferase enzyme under the control of TCF/LEF-responsive gene promoters. scielo.br Activation of the Wnt pathway leads to the production of luciferase, which can be measured by the light it emits.
In studies using colorectal cancer (CRC) cell lines such as SW480 and HCT116, which have high Wnt pathway activation, novel N-(heterocyclylphenyl)benzenesulfonamides derived from the core structure of this compound were tested. nih.gov These compounds demonstrated a strong ability to reduce luciferase activity, indicating successful inhibition of the Wnt/β-catenin signaling pathway. nih.govacs.org The results, summarized in the table below, show that several derivatives were more potent than a reference compound. nih.gov
| Compound | SW480 Cells (% Residual Activity) | HCT116 Cells (% Residual Activity) |
|---|---|---|
| Reference Compound 3 | 21.61% | 18.75% |
| Compound 5 | 5.88% | 7.32% |
| Compound 6 | 28.46% | 1.75% |
| Compound 7 | 7.32% | 0.37% |
| Compound 10 | 1.75% | N/A |
Data sourced from a study on novel N-(heterocyclylphenyl)benzenesulfonamides. nih.gov The compounds were tested at a 30 μM concentration. Lower percentages indicate stronger inhibition of the Wnt/β-catenin pathway.
The critical step in Wnt-driven gene transcription is the physical association between nuclear β-catenin and a member of the TCF/LEF family, most prominently TCF4 in colorectal cancer cells. embopress.org Preventing this protein-protein interaction is a key strategy for inhibiting the pathway.
Co-immunoprecipitation studies were conducted to determine if the benzenesulfonamide (B165840) derivatives could disrupt this crucial interaction. nih.gov In HCT116 cells transfected with Myc-tagged Tcf-4, treatment with a specific derivative, compound 9, at a 50 μM concentration was shown to completely abrogate the association between β-catenin and Tcf-4. nih.govacs.org This finding demonstrates that the compound physically interferes with the formation of the transcriptional complex, thereby inhibiting the expression of Wnt target genes. nih.gov
To understand the molecular basis of this inhibition, crystallographic analysis was performed on the complex formed between the Armadillo repeats domain of β-catenin and the inhibitory compound 9. nih.gov X-ray crystallography provides a high-resolution, three-dimensional view of how a ligand binds to its protein target. nih.govfrontiersin.org
The analysis revealed that compound 9 binds to a previously unreported site within the β-catenin Armadillo repeats domain. nih.gov This binding site is located in a "hotspot" region for protein-protein interactions, close to the amino acid residue Lys508, and notably overlaps with the known binding site for Tcf-4. nih.govacs.org This shared binding location provides a clear structural explanation for how compound 9 competitively inhibits the β-catenin/Tcf-4 association. The crystal structure also detailed specific molecular interactions, including hydrogen bonds mediated by structural water molecules that help to coordinate and stabilize the binding of the compound to the protein. nih.gov
Anti-Proliferative Activity Studies on Cancer Cell Lines
Derivatives of N-phenylbenzenesulfonamide have demonstrated notable anti-proliferative effects against various cancer cell lines in non-clinical settings. These studies are crucial for understanding the compound's potential as a scaffold for developing new anticancer agents.
Influence of Structural Modifications on Cytotoxic Effects
The cytotoxic activity of N-phenylbenzenesulfonamide derivatives is significantly influenced by structural modifications to the core molecule. nih.govresearchgate.net Research has shown that the type, position, and number of substituents on the phenyl rings can dramatically alter the compound's anti-proliferative potency.
For instance, a series of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and their analogs were synthesized and evaluated for their antiproliferative activity against a panel of 16 cancer cell lines. acs.org The results, expressed as IC50 values (the concentration of drug inhibiting cell growth by 50%), revealed that many of these derivatives exhibit cytocidal activity at the micromolar level. acs.org Notably, the antiproliferative activities of PIB-SOs are in the nanomolar range and are unaffected in cancer cells resistant to common chemotherapy drugs like colchicine, paclitaxel, and vinblastine. acs.org
Further studies on 3-phenyl-4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) demonstrated that compounds with an isobutyl group on the imidazolidinone (IMZ) moiety and specific substitutions on the B-aromatic ring (such as methoxy, chloro, or bromo groups at positions 3, 3,5, or 3,4,5) exhibit antiproliferative activity ranging from 0.13 to 6.9 μM. researchgate.net These compounds showed selectivity towards MCF7 and MDA-MB-468 mammary cancer cells. researchgate.net The most potent and selective PAIB-SOs, featuring an isobutyl group and either a 3,5-dichloro, 3,5-dibromo, or 3,4,5-trimethoxy substitution on the IMZ moiety, displayed sub-micromolar antiproliferative activity and high selectivity for mammary cancer cells. researchgate.net
In another study, novel N-(5-phenyl-1H-pyrazol-3-yl) benzenesulfonamide hybrids were developed as potential inhibitors of the BRAF V600E protein, a common mutation in some cancers. One compound from this series demonstrated potent inhibitory activity with an IC50 value of 0.18 µM. researchgate.net
The cytotoxic effects of some sulfonamide derivatives were evaluated against HeLa, MCF-7, and MDA-MB-468 human cancer cell lines. brieflands.com The tested sulfonamides showed cytotoxic effects on HeLa and MCF-7 cells at concentrations between 100-1000 μM. brieflands.com Against the MDA-MB-468 cell line, these sulfonamides were cytotoxic at a lower concentration range of 10-100 μM, reducing cell survival to less than 50%. brieflands.com The calculated IC50 values were less than 30 μM for MDA-MB-468, less than 128 μM for MCF-7, and less than 360 μM for HeLa cells. brieflands.com
A study on pyridazinone-based derivatives also highlighted the anticancer potential of compounds incorporating a sulfonamide moiety. Compound 17a from this series showed the best anticancer activity against a broad range of cancer cell lines, including those from non-small cell lung, central nervous system, melanoma, ovarian, renal, prostate, and breast cancers. nih.gov
These findings underscore the importance of the substitution pattern on the N-phenylbenzenesulfonamide scaffold for achieving potent and selective anti-proliferative activity.
Inhibition of Key Cancer-Related Pathways (e.g., TNF-α, IL-6)
N-phenylbenzenesulfonamide derivatives have been shown to inhibit key inflammatory pathways that are also implicated in cancer progression, such as those involving tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). jocpr.com These pro-inflammatory cytokines are involved in the pathogenesis of various diseases, including cancer, by promoting tumor cell growth, survival, and invasion. nih.gov
A series of novel (3-sulfonamido) phenyloxindoles were synthesized and screened for their ability to inhibit the release of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells. jocpr.com Among the synthesized compounds, derivatives 5d, 5h, and 5i demonstrated promising inhibition of both TNF-α and IL-6 release, with IC50 values ranging from 1.9-2.6 µM for TNF-α and 1.2-1.7 µM for IL-6. jocpr.com Structure-activity relationship (SAR) analysis revealed that fluoro substituents at the 2, 3, and 5-positions of the arenesulfonyl moiety had a favorable effect on the inhibitory activity. jocpr.com Conversely, the presence of more than one fluorine atom or a trifluoromethyl group was detrimental to the activity. jocpr.com
Other studies have also suggested that sulfonamide derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines stimulated with LPS. The inhibition of these pathways is thought to be a potential mechanism for the anti-inflammatory and, by extension, anticancer effects of these compounds. epo.org For instance, phenylmethimazole (C10) and its more potent derivative, COB-141, were found to inhibit IL-6 secretion by triple-negative breast cancer (TNBC) cell lines, with COB-141 being approximately 6.5 times more potent. nih.gov The inhibitory mechanism was suggested to involve, at least in part, the reduction of NF-κB (p65/p50) DNA binding. nih.gov
Antibacterial Activity and Mechanism of Action of Sulfonamides
Sulfonamides, the class of compounds to which this compound belongs, are well-known for their antibacterial properties. Their mechanism of action and the influence of their chemical structure on their efficacy have been a subject of continuous study.
Impact of Substituents on Antimicrobial Efficacy
The antimicrobial efficacy of N-phenylbenzenesulfonamide derivatives is significantly influenced by the nature and position of substituents on the molecule. Structure-activity relationship (SAR) studies have provided valuable insights into optimizing their antibacterial potential.
A fundamental requirement for the antibacterial activity of many sulfonamides is the presence of a free para-amino group on the benzenesulfonamide ring, which mimics the natural substrate PABA. ekb.eg While N-phenylbenzenesulfonamide itself does not have this p-amino group, its derivatives can be designed to incorporate features that enhance antimicrobial activity.
Research has shown that substitutions on the amide nitrogen (N1) can modulate the antibacterial activity. ekb.eg For instance, the introduction of heterocyclic aromatic nuclei at the N1 position has led to the development of highly potent sulfonamide drugs. ekb.eg The physicochemical properties of the substituents, such as their acid dissociation constant (pKa) and hydrophobicity, play a role in their activity. nih.gov Studies have indicated that the degree of ionization of the sulfonamide is a dominant factor in its antimicrobial activity, while hydrophobicity appears to be of minor importance for in vitro antibacterial action. nih.gov
A study on new benzenesulfonamide derivatives bearing a carboxamide functionality revealed varying antimicrobial activities against different pathogens. For example, compound 4d was most potent against E. coli, compound 4h against S. aureus, and compound 4a against P. aeruginosa and S. typhi. researchgate.net This highlights how different substituents can confer specificity in antibacterial action.
Other Reported Biological Activities of N-Phenylbenzenesulfonamide Derivatives (excluding clinical trials)
Beyond their anti-proliferative and antibacterial effects, derivatives of N-phenylbenzenesulfonamide have been investigated for a range of other biological activities in non-clinical studies. This demonstrates the versatility of this chemical scaffold in medicinal chemistry.
Enzyme Inhibition: N-phenylbenzenesulfonamide derivatives have been designed and synthesized as inhibitors for various enzymes. For instance, they have been evaluated as BACE1 inhibitors, which is a target for Alzheimer's disease research. nih.gov They have also been explored as inhibitors of carbonic anhydrase, an enzyme relevant to conditions like glaucoma.
Anti-inflammatory Activity: Several N-phenylbenzenesulfonamide derivatives have shown anti-inflammatory properties. researchgate.net For example, some new carboxamide derivatives of benzenesulfonamide exhibited significant inhibition of carrageenan-induced rat-paw edema. researchgate.net This activity is often linked to the inhibition of pro-inflammatory pathways, as discussed previously.
Antiviral Activity: The sulfonamide scaffold is present in some antiviral drugs, and research continues to explore new derivatives for this purpose. ekb.eg
Receptor Modulation: N-phenylbenzenesulfonamide derivatives have been investigated as modulators of various receptors. They have been designed as agonists for the free fatty acid receptor 4 (FFA4), a target in metabolic diseases. Additionally, certain trisubstituted sulfonamides have been identified as potent and selective inverse agonists of the cannabinoid receptor 2 (CB2), with potential applications in treating conditions like osteoporosis. researchgate.net
Antitubulin Activity: Some N-phenylbenzenesulfonamide derivatives have been developed as tubulin inhibitors, mimicking the action of combretastatin (B1194345) A-4, a potent anticancer agent. acs.org These compounds can disrupt the cytoskeleton by inducing microtubule depolymerization, leading to cell cycle arrest and apoptosis in cancer cells. acs.org
Antioxidant Activity: Certain benzenesulfonamide derivatives have been evaluated for their antioxidant properties. researchgate.net
This diverse range of biological activities highlights the potential of the N-phenylbenzenesulfonamide scaffold as a starting point for the development of new therapeutic agents for various diseases.
Anti-inflammatory Properties
Derivatives of the N-phenylbenzenesulfonamide scaffold have demonstrated notable anti-inflammatory effects, primarily through the inhibition of key pro-inflammatory mediators. ontosight.ai Research indicates that the therapeutic action of these compounds stems from their ability to target and modulate enzymes and cytokines that are central to the inflammatory cascade. jocpr.com
One of the primary mechanisms involves the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). jocpr.com These two cytokines are pivotal in the pathogenesis of numerous inflammatory and autoimmune diseases. jocpr.com Certain complex sulfonamide derivatives have been designed and synthesized to act as potent inhibitors of TNF-α and IL-6 release. jocpr.com For instance, studies on a series of (3-sulfonamido)phenyloxindole derivatives, which incorporate a bromo-benzenesulfonamide moiety, have identified compounds with significant inhibitory activity. jocpr.com
The anti-inflammatory potential is further attributed to the inhibition of enzymes like lipoxygenases (LOX) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), which are crucial in the inflammatory pathway. By targeting these enzymes, sulfonamide derivatives can effectively suppress the production of inflammatory signaling molecules.
Detailed research into oxindole-sulfonamide conjugates has provided specific data on their inhibitory potency. The results highlight that compounds featuring a bromo-substituted benzenesulfonamide group are among the most effective inhibitors of both TNF-α and IL-6. jocpr.com
| Compound | Chemical Name | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
|---|---|---|---|
| 5d | 4-bromo-N-(4-((2-oxoindolin-3-yl) amino) phenyl) benzene (B151609) sulfonamide | 1.9 | 1.7 |
Antidiabetic Potentials through PPARγ Modulation
The N-phenylbenzenesulfonamide scaffold is a key structural feature in the development of selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulators for the treatment of type 2 diabetes mellitus (T2DM). nih.gov PPARγ is a nuclear receptor that is a central regulator of glucose homeostasis, fatty acid storage, and insulin (B600854) sensitivity, making it a crucial target for antidiabetic drugs. nih.gov
While full agonists of PPARγ, such as thiazolidinediones (TZDs), have potent antidiabetic effects, they are associated with significant side effects. nih.gov This has driven research towards partial agonists, which may offer a similar therapeutic efficacy with an improved safety profile. nih.gov The compound INT131, a derivative of the benzenesulfonamide class, is a potent partial agonist of PPARγ. nih.gov
Structure-activity relationship (SAR) studies on analogs of INT131 have provided deep insights into the molecular interactions governing PPARγ activation. nih.gov These studies have revealed that the sulfonamide linker is critical for activity. nih.gov An X-ray crystal structure of an analog, 4-bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-2,5-difluorobenzenesulfonamide (compound 10), bound to the PPARγ ligand-binding domain (LBD) confirmed the binding mode. nih.gov The analysis showed that substitutions at position 4 of the benzene ring A, which includes the bromo-substituted analog, were associated with higher transcriptional activity. nih.gov This analog demonstrated high potency in cell-based transcriptional activation assays. nih.gov
| Compound | Chemical Name | Transcriptional Activation EC₅₀ (nM) |
|---|---|---|
| 1 (INT131) | 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide | 4 |
| 10 | 4-bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-2,5-difluorobenzenesulfonamide | 2 |
Structure-Activity Relationships in Various Biological Contexts
The biological activity of the N-phenylbenzenesulfonamide scaffold is highly dependent on the nature and position of substituents on its aromatic rings. Systematic alteration of the chemical structure has provided key insights into optimizing its therapeutic potential in different contexts.
For Anti-inflammatory Activity: In the context of inhibiting pro-inflammatory cytokines, the substitution pattern on the benzenesulfonamide core is critical. Studies on oxindole-sulfonamide hybrids revealed that electron-withdrawing groups, such as the bromo group on the benzene sulfonamide moiety, contribute to potent inhibition of TNF-α and IL-6. jocpr.com
For Antidiabetic (PPARγ) Activity: SAR studies of PPARγ modulators based on the INT131 scaffold have established several key principles. nih.gov The sulfonamide linker is an essential component for high-affinity binding and transcriptional activation. nih.gov Furthermore, substitutions on benzene ring A significantly influence potency. nih.gov The 4-bromo substituted analog (compound 10) demonstrated that this position is favorable for enhancing transcriptional activity, resulting in an EC₅₀ value of 2 nM. nih.gov
For Antimitotic Activity: In the design of CYP1A1-activated antimitotic prodrugs, the substitution on the B-aromatic ring of the N-phenylbenzenesulfonamide structure is a major determinant of potency and selectivity. ulaval.ca A 3-bromo substituent (compound 6) was identified as a key feature for achieving submicromolar antiproliferative activity against CYP1A1-expressing MCF7 breast cancer cells. ulaval.ca This highlights the importance of halogen placement in directing the molecule's biological effect. Further studies on related prodrugs confirmed that 3,5-dibromo substitutions also result in potent antimitotic activity. researchgate.net
Across these diverse biological applications, the strategic placement of a bromine atom on the N-phenylbenzenesulfonamide framework consistently emerges as a crucial factor for enhancing potency and modulating the mechanism of action.
Q & A
Q. What are the standard synthetic routes for preparing 3-bromo-N-phenylbenzenesulfonamide in laboratory settings?
The synthesis typically involves sulfonylation of aniline derivatives using 3-bromobenzenesulfonyl chloride under basic conditions. Key steps include:
- Amine Activation : Reacting aniline with a base (e.g., pyridine or triethylamine) to deprotonate the amine group.
- Sulfonylation : Adding 3-bromobenzenesulfonyl chloride dropwise at 0–5°C to minimize side reactions like hydrolysis.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product . Note : Reaction efficiency depends on stoichiometric control of the sulfonyl chloride and rigorous exclusion of moisture.
Q. How can NMR spectroscopy be optimized to confirm the structure of this compound?
- 1H NMR : Focus on the aromatic region (δ 7.0–8.0 ppm) to distinguish protons on the phenyl and bromophenyl rings. Integration ratios should reflect 5 protons (phenyl) and 3 protons (bromophenyl).
- 13C NMR : Identify the sulfonamide sulfur-bound carbon (δ ~135–140 ppm) and the brominated aromatic carbon (δ ~125 ppm).
- HSQC/HMBC : Use 2D techniques to resolve overlapping signals and confirm connectivity between the sulfonamide group and aromatic rings .
Q. What are the common reaction pathways for modifying the sulfonamide group in this compound?
- N-Alkylation : React with alkyl halides (e.g., methyl iodide) in the presence of a strong base (NaH) to introduce substituents on the nitrogen.
- Hydrolysis : Treat with concentrated HCl under reflux to yield 3-bromobenzenesulfonic acid and aniline derivatives.
- Cross-Coupling : Utilize Suzuki-Miyaura reactions (Pd catalysis) to replace the bromine atom with aryl/heteroaryl groups .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?
- Data Collection : Use a high-resolution diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å) to capture reflections up to θ > 25°.
- Refinement : Employ SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (R1 < 0.05) and goodness-of-fit (~1.0).
- Contradiction Handling : If bond lengths/angles conflict with DFT-optimized models, re-examine data for twinning or disorder using PLATON’s ADDSYM algorithm .
Q. What strategies mitigate conflicting data in spectroscopic vs. crystallographic analyses of sulfonamide derivatives?
- Dynamic Effects : NMR may average conformational isomers (e.g., sulfonamide rotation), while SC-XRD captures static structures. Use variable-temperature NMR to detect rotational barriers.
- Electron Density Maps : Compare XRD-derived torsional angles with DFT-calculated conformers to identify dominant solid-state configurations.
- Case Study : For this compound, discrepancies in N–S bond lengths may arise from crystal packing forces, resolved via Hirshfeld surface analysis .
Q. How can computational modeling predict the biological activity of this compound analogs?
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). Focus on the sulfonamide’s sulfonyl oxygens as hydrogen bond acceptors.
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency. The bromine atom’s electron-withdrawing effect enhances binding affinity in certain pockets .
Q. What advanced techniques validate reaction mechanisms in sulfonamide functionalization?
- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. protiated substrates to identify rate-determining steps (e.g., nucleophilic attack in substitution reactions).
- In Situ IR Spectroscopy : Monitor intermediates (e.g., sulfonic acid anhydrides) during hydrolysis.
- DFT Calculations : Map potential energy surfaces for key transitions states (e.g., SN2 displacement at the sulfonamide sulfur) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
